molecular formula C21H14BrN5O2S B251176 5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

Cat. No.: B251176
M. Wt: 480.3 g/mol
InChI Key: RGZLNVVRGYITTP-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the triazolothiadiazole core: This is achieved by the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under reflux conditions.

    Coupling Reaction: The final step involves coupling the brominated triazolothiadiazole with furan-2-carboxylic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the bromine atom, leading to the formation of amines or debrominated products.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or debrominated products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes or pathways in pathogenic organisms and cancer cells.

    Biological Studies: The compound is used in various biological assays to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of action of triazolothiadiazole derivatives and their effects on cellular processes.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-phenyl-1H-1,2,4-triazole
  • 2-(3-bromophenyl)-6-phenyl-7H-(1,2,4)triazolo(5,1-b)(1,3,4)thiadiazine

Uniqueness

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazolothiadiazole derivatives and contributes to its specific interactions with biological targets.

Properties

Molecular Formula

C21H14BrN5O2S

Molecular Weight

480.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H14BrN5O2S/c1-12-24-25-21-27(12)26-20(30-21)14-3-2-4-16(11-14)23-19(28)18-10-9-17(29-18)13-5-7-15(22)8-6-13/h2-11H,1H3,(H,23,28)

InChI Key

RGZLNVVRGYITTP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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